molecular formula C18H12BrN B1444470 9-(2-Bromophenyl)-9H-carbazole CAS No. 902518-11-0

9-(2-Bromophenyl)-9H-carbazole

Cat. No. B1444470
CAS RN: 902518-11-0
M. Wt: 322.2 g/mol
InChI Key: KEWDVYIULXXMPP-UHFFFAOYSA-N
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Description

“9-(2-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of “9-(2-Bromophenyl)-9H-carbazole” can be achieved by reacting bromine with o-toluenesulfonamide in the presence of a catalyst such as aluminum chloride or iron chloride . The compound can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “9-(2-Bromophenyl)-9H-carbazole” is characterized by a carbazole core with a bromophenyl group at the 9-position . The detailed molecular structure showed that the bicyclic subunit is planar .


Physical And Chemical Properties Analysis

“9-(2-Bromophenyl)-9H-carbazole” is a solid at room temperature . It has a molecular weight of 322.21 g/mol . The compound is white to almost white in color and appears as a powder or crystal .

Scientific Research Applications

Antimicrobial Agents

The derivatives of 9-(2-Bromophenyl)-9H-carbazole have been studied for their potential as antimicrobial agents. Research indicates that certain derivatives exhibit promising activity against bacterial (Gram-positive and Gram-negative) and fungal species. This is particularly significant in the context of rising antimicrobial resistance, necessitating the development of new molecules with novel modes of action to treat infections .

Anticancer Activity

Compounds derived from 9-(2-Bromophenyl)-9H-carbazole have shown anticancer properties, particularly against breast cancer cell lines. The antiproliferative effects of these compounds make them potential candidates for cancer treatment, addressing the challenge of drug resistance in cancerous cells .

Molecular Docking Studies

Molecular docking studies of 9-(2-Bromophenyl)-9H-carbazole derivatives have been carried out to understand their binding modes with receptors. This computational approach helps in identifying the potential of these compounds to be used as lead compounds for rational drug designing, providing insights into their interactions at the molecular level .

Synthesis of Alkaloids

The compound has been utilized in the total synthesis of various alkaloids, such as Telisatin A, Telisatin B, and Lettowianthine. These alkaloids have a range of biological activities and are found in nature. The synthetic pathways involving 9-(2-Bromophenyl)-9H-carbazole derivatives contribute to the field of medicinal chemistry by providing access to complex natural products .

Antibacterial and Antibiofilm Properties

Research on nicotinamide derivatives of 9-(2-Bromophenyl)-9H-carbazole has revealed their antibacterial and antibiofilm properties. These properties are crucial in the fight against bacterial infections and the prevention of biofilm formation, which is a common resistance mechanism in pathogens .

Pharmacological Studies

The pharmacological activities of 9-(2-Bromophenyl)-9H-carbazole derivatives are being explored, with a focus on their antimicrobial and antiproliferative effects. These studies are essential for the discovery and development of new therapeutic agents .

Drug Resistance Combat

Derivatives of 9-(2-Bromophenyl)-9H-carbazole are being investigated for their role in combating drug resistance in both microbial infections and cancer. The development of new drugs from these derivatives could provide alternative treatments for resistant strains of pathogens and cancer cells .

Safety and Hazards

“9-(2-Bromophenyl)-9H-carbazole” may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection .

Future Directions

The applications of “9-(2-Bromophenyl)-9H-carbazole” are vast. It is commonly used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates . It is also used in the production of high-performance polymers, which are utilized in the aerospace and automotive industries .

properties

IUPAC Name

9-(2-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWDVYIULXXMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732133
Record name 9-(2-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Bromophenyl)-9H-carbazole

CAS RN

902518-11-0
Record name 9-(2-Bromophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Bromophenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.672 g of carbazole, 1.6 mL of 1-bromo-2-iodobenzene, 2.7646 g of potassium carbonate, 95 mg of copper iodide and 25 mL of xylene were refluxed in a nitrogen atmosphere. The mixture was cooled to room temperature, extracted with ethyl acetate, and dried with anhydrous magnesium sulfate to remove moisture, and the solvent was removed under reduced pressure. Silica gel column separation using a hexane solvent was conducted, thus obtaining a compound from which the solvent was then removed under reduced pressure, followed by vacuum drying, yielding 9-(2-bromophenyl)-9H-carbazole as a desired white solid intermediate.
Quantity
1.672 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.7646 g
Type
reactant
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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